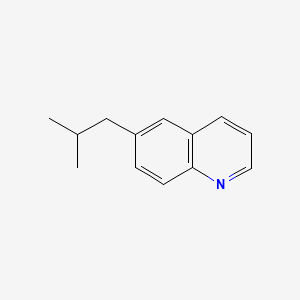

6-Isobutylquinoline

Description

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Compounds

6-Isobutylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. The foundational structure of quinoline consists of a double ring system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. nih.govnumberanalytics.com This fusion of a carbocyclic and a heterocyclic ring imparts unique chemical properties and a wide range of reactivity, making quinolines a cornerstone in the field of heterocyclic chemistry. numberanalytics.com Heterocyclic compounds, characterized by having at least one atom other than carbon within a ring structure, are of paramount importance in chemistry and biology. Nitrogen-containing heterocycles, such as quinoline and its derivatives, are particularly significant. perfumerflavorist.com

The quinoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The versatility of the quinoline ring allows for the introduction of various substituents at different positions, leading to a vast library of derivatives with diverse applications. nih.gov 6-Isobutylquinoline is an alkyl-substituted quinoline, specifically with an isobutyl group (a four-carbon branched alkyl group) attached at the sixth position of the quinoline ring system. scentspiracy.comalibaba.com This substitution influences the compound's physical and chemical properties, such as its lipophilicity, which can affect membrane permeability and potential bioactivity. alibaba.com While the primary application of 6-isobutylquinoline has been in the fragrance industry for its intense, leathery, and animalic scent, its structural characteristics also make it a subject of interest in broader chemical research, including organic synthesis and materials science. scentspiracy.comalibaba.com

Historical Perspective of 6-Isobutylquinoline in Scientific Inquiry

The history of quinoline itself dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govnumberanalytics.com The exploration of quinoline derivatives began in earnest in the late 19th and early 20th centuries. The synthetic quinoline family found its way into perfumery during this period as chemists investigated nitrogen heterocycles for their potent olfactory properties. scentspiracy.com

While the precise date of the first synthesis of 6-isobutylquinoline is not well-documented, its use became notable in the fragrance industry in the 20th century. scentspiracy.com It was a key component in the iconic "Mousse de Saxe" base, a legendary perfume accord that influenced many chypre and leathery fragrances. scentspiracy.comfragrantica.com One of the earliest documented uses of 6-isobutylquinoline in a major commercial perfume was in Caron's "Nuit De Noël" in 1922. researchgate.net The compound's powerful and distinctive scent profile, described as leathery, earthy, and root-like, cemented its place as a valuable, albeit niche, material in perfumery. perfumerflavorist.comscentspiracy.comdoingsts.com Its study was cataloged in important industry texts such as Arctander's Perfume and Flavor Chemicals. scentspiracy.com This historical application in a complex commercial product underscores the early understanding and manipulation of its specific chemical and sensory properties.

Scope and Significance of Academic Research on 6-Isobutylquinoline

Academic and industrial research on 6-isobutylquinoline extends beyond its well-known role in perfumery. The compound serves as a valuable case study for the synthesis and functionalization of the quinoline core. The development of synthetic routes to quinolines has been a significant area of research since the 19th century, with named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses being classical methods. iipseries.orgwikipedia.org The Skraup synthesis, for instance, is a known method for producing 6-isobutylquinoline by reacting p-isobutylaniline with glycerol (B35011). scentree.coscentree.co

In contemporary research, 6-isobutylquinoline is utilized in several areas:

Organic Synthesis: It is used as an intermediate or building block for creating more complex molecules. alibaba.com The quinoline nitrogen atom provides a site for potential coordination with metal ions, making it a ligand in coordination chemistry. alibaba.com

Materials Science: There is interest in quinoline derivatives for the development of new materials. For example, research has been conducted on using 6-isobutylquinoline-oxide in the synthesis of phosphorescent compounds for potential use in organic light-emitting diodes (OLEDs). google.com

Medicinal Chemistry: While not a drug itself, the 6-isobutylquinoline structure can serve as a scaffold. The quinoline core is present in numerous pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. nih.gov Research into modifying the quinoline scaffold, such as with alkyl groups like isobutyl, is ongoing to explore new therapeutic possibilities. du.edu For instance, studies on other quinoline derivatives investigate how substitutions on the ring system affect their efficacy as enzyme inhibitors. du.edu

The significance of research on 6-isobutylquinoline lies in its dual identity: it is both a specialty chemical with specific industrial applications and a representative of the broader, highly significant class of quinoline compounds, driving further exploration into synthesis, material properties, and potential bioactivity. alibaba.com

Structure

3D Structure

Properties

CAS No. |

68141-26-4 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

6-(2-methylpropyl)quinoline |

InChI |

InChI=1S/C13H15N/c1-10(2)8-11-5-6-13-12(9-11)4-3-7-14-13/h3-7,9-10H,8H2,1-2H3 |

InChI Key |

YKGUUBIPVHRERN-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC2=C(C=C1)N=CC=C2 |

Canonical SMILES |

CC(C)CC1=CC2=C(C=C1)N=CC=C2 |

Other CAS No. |

68198-80-1 68141-26-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 6 Isobutylquinoline and Its Derivatives

Classical Approaches to Quinoline (B57606) Synthesis

Traditional methods for constructing the quinoline ring system often involve condensation reactions under harsh conditions.

Skraup Synthesis and its Adaptations for 6-Isobutylquinoline

The Skraup synthesis is a well-established method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. uop.edu.pkpharmaguideline.com For the synthesis of 6-isobutylquinoline, the starting material is p-isobutylaniline, which is reacted with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent like nitrobenzene. scentree.coscentree.co The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. uop.edu.pk This method is a cornerstone for the industrial production of various quinolines. fragrantica.comscentspiracy.com

A related method is the Skraup-Doebner-Von Miller synthesis, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol, allowing for the preparation of substituted quinolines. wikipedia.orgacs.org This approach can also be catalyzed by various Lewis and Brønsted acids. wikipedia.orgacs.org

Other Condensation Reactions for Quinoline Ring Formation

Several other classical condensation reactions are employed for quinoline synthesis, each with its own specific applications and mechanisms.

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as an aldehyde or ketone. uop.edu.pkwikipedia.org The reaction can be catalyzed by acids or bases. wikipedia.org For instance, 2-aminoaryl ketones can be reacted with carbonyl compounds or β-keto esters using catalysts like montmorillonite (B579905) K-10 or nano-crystalline sulfated zirconia to produce polysubstituted quinolines. arabjchem.org This approach is particularly useful for synthesizing 2-substituted quinoline derivatives. pharmaguideline.com

Combes Quinoline Synthesis: This reaction involves the condensation of an arylamine with a 1,3-dicarbonyl compound. slideshare.net The resulting β-amino enone intermediate is then cyclized under acidic conditions to form the quinoline ring. pharmaguideline.comnih.gov

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis where an aniline reacts with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically leading to 2,4-disubstituted quinolines. wikipedia.orgiipseries.org

Modern Catalytic Synthesis Strategies

Contemporary approaches to quinoline synthesis often utilize transition metal catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling) for 6-Alkylquinolines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Negishi coupling, specifically, involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is highly versatile and can be used to couple various organic fragments, including the formation of C(sp³)–C(sp³) bonds. researchgate.net For the synthesis of 6-alkylquinolines, a 6-haloquinoline could be coupled with an appropriate alkylzinc reagent. The reaction is compatible with a wide range of functional groups. researchgate.netnih.gov The efficiency of the Negishi coupling can be influenced by the choice of ligands and additives. uni-muenchen.de

Organoruthenium Catalysis in Quinoline Synthesis via Hydrogen Borrowing

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an atom-economical approach that uses a catalyst to temporarily abstract hydrogen from a substrate, which is then returned later in the catalytic cycle. csic.es Ruthenium complexes have been effectively used as catalysts in this context. For example, quinolines can be synthesized from anilines and diols or trialkylamines using a ruthenium catalyst. csic.eslookchemmall.com The process typically involves the initial dehydrogenation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine, followed by cyclization and re-hydrogenation. csic.es This strategy avoids the need for external oxidizing or reducing agents. nih.gov

Nickel-Catalyzed Dehydrogenation and Condensation Approaches

Nickel catalysts offer a cost-effective and sustainable alternative to precious metals for quinoline synthesis. A notable approach involves the nickel-catalyzed sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols. acs.orgnih.govorganic-chemistry.org This method allows for the synthesis of a wide array of polysubstituted quinolines with good yields and tolerates a broad scope of substrates. acs.orgnih.gov Another nickel-catalyzed strategy for quinoline synthesis is through the dehydrogenative coupling of o-aminobenzyl alcohol with acetophenone, proceeding via a borrowing hydrogen mechanism. mdpi.com These nickel-catalyzed reactions represent an environmentally benign route to quinoline derivatives. researchgate.net

Multi-Step Organic Synthesis of 6-Isobutylquinoline Intermediates and Analogues

The creation of 6-isobutylquinoline and its related compounds often requires multi-step synthesis, a process where a target molecule is built through a sequence of chemical reactions.

Nitration and Reduction Strategies

Nitration is a key step in the synthesis of certain quinoline derivatives. For instance, in the synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, 2,4-dihydroxyquinoline is nitrated using concentrated nitric acid (HNO₃) to produce a mononitrated intermediate with an 85% yield. This nitro group can then be reduced to an amine group. A common method for this reduction is the Bechamp reduction, which can yield products like 2-chloro-N⁴-isobutylquinoline-3,4-diamine in high yields (87%). The reduction of the nitro group is significant as it introduces a nucleophilic amine group, which can then participate in further reactions like cyclizations to form more complex structures such as imidazo[4,5-c]quinoline derivatives.

Electrophilic substitution reactions such as nitration on the quinoline ring typically occur on the benzene (B151609) ring, preferably at the 8-position, due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. arsdcollege.ac.in

Alkylation Reactions in Quinoline Scaffold Modification

Alkylation is a fundamental process for modifying the quinoline structure. One of the primary methods for synthesizing 6-isobutylquinoline is the Skraup synthesis, which involves reacting p-isobutylaniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. scentree.coscentree.co This method is a general approach for producing various quinoline derivatives. arsdcollege.ac.in

Another approach to alkylation involves the use of a silica-alumina type catalyst to react a quinoline with an olefin. google.com For example, reacting quinoline with an olefin in the presence of such a catalyst can produce an alkylated quinoline derivative. google.com The specific position of the alkyl group can vary; for instance, Symrise produces a mixture that is 80% 6-isobutylquinoline and 20% 8-isobutylquinoline. fragrantica.com

The following table summarizes different alkylation approaches for quinoline scaffold modification:

| Alkylation Method | Reactants | Catalyst/Reagents | Product |

| Skraup Synthesis | p-Isobutylaniline, Glycerol | Concentrated H₂SO₄, Nitrobenzene | 6-Isobutylquinoline scentree.coscentree.co |

| Catalytic Alkylation | Quinoline, Olefin | Silica-alumina type catalyst | Alkylated quinoline derivative google.com |

Formation of Sulfonamide Derivatives

The synthesis of quinoline-sulfonamide derivatives can be achieved through various multi-step processes. One common method involves reacting a quinoline sulfonyl chloride with a substituted amine in the presence of a base like pyridine or triethylamine. rsc.orgresearchgate.net For example, quinoline-8-sulfonyl chloride can be reacted with various substituted amines in dichloromethane (B109758) to yield quinoline-8-sulfonamide (B86410) derivatives in excellent yields (80-90%). rsc.org The reaction progress is often monitored by thin-layer chromatography (TLC). rsc.org

Another synthetic strategy involves a five-step molecular assembly that utilizes Suzuki and acid-amine cross-coupling reactions, along with N-alkylation, to produce novel quinoline-sulfonamide derivatives. researchgate.netnih.gov The structures of these synthesized compounds are typically confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. irjmets.comthieme-connect.com

The following table outlines a general procedure for the synthesis of quinoline-8-sulfonamide derivatives:

| Step | Procedure |

| 1 | Dissolve quinoline-8-sulfonyl chloride in dichloromethane and stir. rsc.org |

| 2 | Cool the mixture and add a substituted amine. rsc.org |

| 3 | Add a few drops of pyridine as a base. rsc.org |

| 4 | Monitor the reaction progress using TLC until completion. rsc.org |

| 5 | Isolate the precipitate by adding cold distilled water and a few drops of concentrated HCl. rsc.org |

Green Chemistry Approaches in 6-Isobutylquinoline Synthesis

Traditional methods for synthesizing quinolines often involve hazardous chemicals, high temperatures, and long reaction times, which have negative environmental and economic impacts. nih.gov In response, green chemistry approaches are being developed to create more sustainable synthetic routes.

These greener methods include the use of nanocatalysts, microwave irradiation, and ultrasound in one-pot syntheses. nih.govnih.gov For example, nanocatalysts such as iron-based, copper-based, and zinc-based nanoparticles have been employed to improve the efficiency and environmental friendliness of quinoline synthesis. nih.gov These catalysts can often be recovered and reused, further reducing waste. nih.gov Water is also being explored as a green solvent to replace hazardous organic solvents. nih.gov While specific green chemistry methods for the industrial synthesis of 6-isobutylquinoline are not extensively detailed in the provided results, the general trend in quinoline synthesis points towards the adoption of these more sustainable practices. nih.govnih.gov

Chemical Reactivity and Transformations of 6 Isobutylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a well-studied area. The nitrogen atom in the pyridine (B92270) ring deactivates this ring towards electrophilic attack, directing substitution to the benzene (B151609) ring. arsdcollege.ac.inresearchgate.net The presence of the isobutyl group, an activating group, at the 6-position reinforces this preference.

In general, electrophilic substitution on quinoline itself typically occurs at the 5- and 8-positions. arsdcollege.ac.inuop.edu.pkreddit.com For 6-substituted quinolines, the incoming electrophile is directed to the 5- and 8-positions. For instance, the nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at elevated temperatures produces a mix of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

While specific studies on the nitration or sulfonation of 6-isobutylquinoline are not widely available in the provided results, it is reasonable to predict that these reactions would yield a mixture of 5- and 8-substituted products. For example, the nitration of 6-isobutylquinoline would be expected to produce 6-isobutyl-5-nitroquinoline and 6-isobutyl-8-nitroquinoline. A study involving the synthesis of related compounds showed that 6-isobutyl-5-nitroquinoline can be synthesized, which then undergoes further reactions. semanticscholar.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution of 6-Isobutylquinoline

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-Isobutyl-5-nitroquinoline |

| 6-Isobutyl-8-nitroquinoline | ||

| Sulfonation | SO₃/H₂SO₄ | 6-Isobutylquinoline-5-sulfonic acid |

Nucleophilic Substitution Reactions at Quinoline Carbon Centers

The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions. arsdcollege.ac.inuop.edu.pk A classic example of this reactivity is the Chichibabin reaction, where quinoline reacts with sodamide to form 2-aminoquinoline. arsdcollege.ac.inuop.edu.pk Similarly, reaction with organolithium reagents can introduce alkyl or aryl groups at the 2-position. arsdcollege.ac.in

While direct studies on 6-isobutylquinoline undergoing the Chichibabin reaction were not found, it is expected to react in a similar manner to quinoline, yielding 2-amino-6-isobutylquinoline. The isobutyl group at the 6-position is unlikely to sterically hinder the attack at the 2-position significantly.

In a different context, a patent describes the nucleophilic substitution of a chlorine atom at the 4-position of a quinoline derivative with isobutylamine (B53898) to form an N-isobutylaminoquinoline derivative. google.com This demonstrates the feasibility of nucleophilic attack at the 4-position, which can be facilitated by a good leaving group.

Oxidative Transformations of 6-Isobutylquinoline and its Side Chains

The oxidation of quinoline and its derivatives can proceed in two main ways: oxidation of the ring system or oxidation of the side chain. Vigorous oxidation of the quinoline ring with reagents like potassium permanganate (B83412) typically leads to the cleavage of the benzene ring, forming pyridine-2,3-dicarboxylic acid (quinolinic acid). arsdcollege.ac.in Oxidation with peracids, such as peracetic acid or hydrogen peroxide, results in the formation of quinoline-N-oxide. arsdcollege.ac.ingoogle.com

In the case of 6-isobutylquinoline, the isobutyl side chain presents an additional site for oxidation. While specific studies on the oxidation of 6-isobutylquinoline were not detailed in the search results, research on related compounds suggests that the isobutyl group can be oxidized. For instance, some studies have noted the chemical instability of certain 6-substituted quinolines, suggesting that oxidation can occur under ambient conditions, particularly when other functional groups are present. semanticscholar.orgacs.org

Reductive Reactions of the Quinoline Moiety

The quinoline ring system can be selectively or fully reduced depending on the reaction conditions. Mild reduction of quinoline, for example with tin and hydrochloric acid, typically reduces the pyridine ring to yield 1,2,3,4-tetrahydroquinoline. arsdcollege.ac.inuop.edu.pk More forceful catalytic hydrogenation, using a platinum catalyst, can lead to the reduction of both rings, producing decahydroquinoline. arsdcollege.ac.inuop.edu.pk

A specific example involving a derivative of 6-isobutylquinoline demonstrates the reduction of a nitro group on the quinoline ring. 6-isobutyl-5-nitroquinoline was subjected to hydrogenation with a 5% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 5-amino-6-isobutylquinoline. semanticscholar.org This shows a selective reduction of the nitro group without affecting the aromatic quinoline system under these conditions.

Table 2: Examples of Reductive Reactions on Quinoline Derivatives

| Starting Material | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Quinoline | Sn/HCl | 1,2,3,4-Tetrahydroquinoline | arsdcollege.ac.inuop.edu.pk |

| Quinoline | H₂/Pt | Decahydroquinoline | arsdcollege.ac.inuop.edu.pk |

Cyclization and Rearrangement Reactions Involving 6-Isobutylquinoline Scaffolds

6-Isobutylquinoline and its derivatives can serve as scaffolds for the synthesis of more complex heterocyclic systems. For example, 3-amino-4-(isobutylamino)quinoline, which can be derived from 6-isobutylquinoline precursors, can undergo cyclization with an orthoformate ester to form an imidazo[4,5-c]quinoline derivative. google.com This class of compounds has applications in medicinal chemistry.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. slideshare.net While no specific rearrangement reactions starting directly from 6-isobutylquinoline were found in the search results, the quinoline scaffold itself can be involved in various synthetic strategies that include rearrangement steps, such as the Friedländer synthesis of quinolines or the Beckmann rearrangement of oximes to form isoquinolines. arsdcollege.ac.in A patent describes a multi-step synthesis of a pharmaceutical compound starting from quinoline-2,4-diol, which involves several transformations including nucleophilic substitutions and cyclizations. google.com

Advanced Structural Characterization and Computational Chemistry of 6 Isobutylquinoline

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic methods are fundamental in defining the molecular structure of 6-isobutylquinoline, with each technique offering unique insights into its atomic arrangement and bonding.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and environment of hydrogen and carbon atoms within a molecule. While a dedicated spectrum for 6-isobutylquinoline is not publicly detailed in seminal literature, analysis of its close derivatives, such as 6-isobutyl-5-nitro-quinoline and 6-isobutylquinolin-5-amine, provides significant insight.

In a study focused on N-Myristoyltransferase inhibitors, ¹H NMR data was crucial for confirming the structure of synthetic intermediates. mdpi.com For instance, the ¹H NMR spectrum of 6-isobutyl-5-nitro-quinoline in CDCl₃ shows characteristic signals for the isobutyl group, including a doublet for the six methyl protons (CH₃) around 0.98 ppm and a multiplet for the methine proton (CH) at approximately 2.07 ppm. mdpi.com The methylene (B1212753) protons (CH₂) adjacent to the quinoline (B57606) ring appear as a doublet around 2.71 ppm. mdpi.com The aromatic protons on the quinoline core exhibit complex splitting patterns between 7.56 and 8.99 ppm, consistent with the substituted quinoline ring system. mdpi.com

Table 1: Representative ¹H NMR data for a key 6-isobutylquinoline derivative. mdpi.com

Infrared (IR) and Raman Spectroscopic Investigations

Studies on quinoline and its derivatives provide a basis for assigning these vibrations. mdpi.com

Quinoline Ring Vibrations : The IR and Raman spectra are expected to show a series of sharp bands corresponding to C-H and C=C stretching vibrations in the aromatic region (3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively). C-N stretching vibrations within the heterocyclic ring typically appear in the 1300-1400 cm⁻¹ region. mdpi.com In-plane and out-of-plane C-H bending vibrations of the quinoline core give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Isobutyl Group Vibrations : The isobutyl substituent would introduce characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹. Bending vibrations for the methyl (CH₃) and methylene (CH₂) groups are expected around 1465 cm⁻¹ and 1370 cm⁻¹ (the latter often a doublet characteristic of a gem-dimethyl group).

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which helps in structural confirmation. researchgate.net For 6-isobutylquinoline, the molecular ion ([M]⁺) would be observed at an m/z corresponding to its molecular formula, C₁₃H₁₅N (185.26 g/mol ). symrise.com

Analysis of derivatives using Liquid Chromatography-Mass Spectrometry (LCMS) has shown the expected protonated molecular ions ([M+H]⁺). For example, 6-isobutyl-5-nitro-quinoline gives an [M+H]⁺ peak at m/z 231.1, and its reduction product, 6-isobutylquinolin-5-amine, shows a peak at m/z 201.1. mdpi.com

The fragmentation of 6-isobutylquinoline under electron ionization (EI) would likely proceed through pathways that generate stable fragments. A primary fragmentation would be the benzylic cleavage to lose a propyl radical (•C₃H₇), leading to a stable ion at m/z 142. Another significant fragmentation pathway would be the loss of a methyl radical (•CH₃) from the isobutyl group, resulting in a prominent peak at m/z 170.

X-ray Crystallography of 6-Isobutylquinoline Complexes and Derivatives

Ligand-Protein Co-Crystal Structures (e.g., N-Myristoyltransferase Complexes)

The most significant crystallographic data for a 6-isobutylquinoline derivative comes from its role as a scaffold for inhibitors of N-Myristoyltransferase (NMT), a validated drug target in parasites like Trypanosoma brucei (the causative agent of African sleeping sickness). mdpi.com

In a landmark study, a derivative of 6-isobutylquinoline was co-crystallized with Leishmania major NMT (LmNMT), which serves as a close homolog to the T. brucei enzyme. mdpi.com The crystal structure revealed that the quinoline core of the inhibitor binds in the peptide binding cleft of the enzyme. mdpi.com The nitrogen atom of the quinoline ring was shown to be a key hydrogen bond acceptor, interacting with a conserved serine residue (Ser330) in the active site.

Table 2: Summary of key interactions from the co-crystal structure of a 6-isobutylquinoline derivative with LmNMT. mdpi.com

Conformational Analysis from Solid-State Structures

The co-crystal structure of the 6-isobutylquinoline derivative with LmNMT provided critical insights into its conformation and its effect on the protein structure. mdpi.com The analysis demonstrated that the 6-isobutyl group plays a crucial role in the inhibitor's potency and selectivity. mdpi.com This bulky, hydrophobic group occupies a specific pocket in the enzyme's active site, and its presence is sufficient to induce a significant conformational change in a flexible loop of the protein (residues 231-236). mdpi.com

This "induced fit" mechanism is proposed to be the basis for the compound's selectivity for the parasitic enzyme over its human counterpart (HsNMT), as the corresponding region in the human enzyme is less accommodating. mdpi.com Computational modeling and quantum chemistry calculations are often used to complement such crystallographic data, helping to rationalize the observed binding modes and predict the effects of further structural modifications. ui.ac.id The solid-state data confirms that the specific placement and conformation of the 6-isobutyl group are essential for achieving high-affinity and selective binding. mdpi.com

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools in the in-silico examination of 6-isobutylquinoline and its analogues. These computational methods provide deep insights into the molecule's structural and electronic properties, which are fundamental to understanding its behavior and interactions at a molecular level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline-based compounds, DFT calculations are instrumental in elucidating their electronic properties and predicting reactivity. researchgate.net Studies on related quinoline structures utilize DFT to calculate electrostatic potential maps, which identify the electrophilic and nucleophilic sites on the molecule. This information is critical for predicting how the molecule will interact with biological targets and for understanding its metabolic pathways.

| Computational Method | Application to Quinoline Derivatives | Reference |

| Density Functional Theory (DFT) | Calculation of electrostatic potential maps to identify electrophilic/nucleophilic sites. | |

| Semi-empirical SCF | Calculation of electron charge densities and ring current contributions. | researchgate.net |

| DFT (B3LYP/6-31G)* | Prediction of reactivity in nucleophilic substitution reactions. |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational flexibility over time. The isobutyl group of 6-isobutylquinoline, with its branched carbon chain, imparts a degree of conformational freedom that can be crucial for its biological activity. alibaba.com MD simulations can model how the molecule changes its shape and orientation, for example, when interacting with a biological receptor or when in different solvent environments. scribd.com

A significant finding from studies on 6-isobutylquinoline derivatives is the molecule's ability to induce conformational changes in its target protein. acs.orgsemanticscholar.org For example, the binding of a 6-isobutylquinoline derivative to Leishmania major N-myristoyltransferase (LmNMT) was shown to cause a conformational shift in protein residues 231-236. acs.orgsemanticscholar.org This flexibility in the protein's active site alleviates a steric clash and is believed to be a key factor in the compound's selectivity. acs.org The loop containing these residues is known to be highly flexible, allowing for significant positional shifts of amino acid side chains upon ligand binding. acs.org

Prediction of Molecular Interactions and Reactivity Profiles

Computational chemistry plays a pivotal role in predicting the molecular interactions and reactivity profiles of compounds like 6-isobutylquinoline. By modeling the molecule's interaction with its biological target, researchers can identify key binding motifs. For 6-isobutylquinoline analogues, docking studies revealed that the 6-isobutyl group is sufficient to induce a specific conformational change in the target enzyme, which helps to confer selectivity. acs.orgsemanticscholar.org

These models can predict specific interactions, such as hydrogen bonds and steric clashes. acs.orgresearchgate.net For example, a steric clash between a ligand and the side chain of a phenylalanine residue (Phe232) in the target protein was identified through molecular modeling. acs.org The ability of the protein to adopt a different conformation to avoid this clash is a critical aspect of the binding interaction. acs.orgresearchgate.net Furthermore, DFT calculations can be used to create reactivity profiles by identifying the most likely sites for chemical reactions, guiding the synthesis of more potent or stable analogues.

Structure-Activity Relationship (SAR) Studies of 6-Isobutylquinoline Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 6-isobutylquinoline, SAR studies have been crucial in optimizing its properties as an inhibitor of specific enzymes.

Impact of Isobutyl Group and Ring Substitutions on Activity

The substitution pattern on the quinoline scaffold has a profound impact on biological activity. An array of 6-alkyl-substituted quinolines were synthesized and evaluated to understand these effects. acs.orgresearchgate.net The isobutyl group at the 6-position was found to be particularly advantageous. semanticscholar.orgresearchgate.net

In a series of compounds designed as N-myristoyltransferase inhibitors, the isobutyl substituent provided a superior balance of potency and selectivity compared to other groups. semanticscholar.org For instance, substitution with larger, more rigid groups like cyclohexyl or phenyl at the 6-position led to a loss of activity. acs.orgsemanticscholar.org While other alkyl groups like benzyl (B1604629) and 3-pentyl were tolerated, the best potency was achieved with isobutyl and cyclohexylmethyl groups. acs.orgsemanticscholar.org Research on 2-isobutylquinoline (B1582822) analogues further underscores the importance of the isobutyl moiety, where it was found to be "absolutely critical for isoform specificity," as its removal or alteration completely abolished the desired inhibitory activity and specificity.

The following table summarizes the impact of different substituents at the 6-position of the quinoline ring on the activity of N-myristoyltransferase inhibitors.

| Compound Analogue (Substitution at C-6) | Relative Activity | Reference |

| Isobutyl | Good Potency and Selectivity | semanticscholar.org |

| Cyclohexylmethyl | Good Potency | acs.orgsemanticscholar.org |

| Benzyl | Tolerated | acs.orgsemanticscholar.org |

| 3-Pentyl | Tolerated | acs.orgsemanticscholar.org |

| Cyclohexyl | Loss of Activity | acs.orgsemanticscholar.org |

| Phenyl | Loss of Activity | acs.orgsemanticscholar.org |

| Cyclopentyl | Similar Potency (to pyrrolidine) | acs.orgresearchgate.net |

Ligand Efficiency and Ligand-Lipophilicity Efficiency Assessments

In modern drug discovery, potency alone is not a sufficient metric for a high-quality lead compound. Ligand efficiency (LE) and Ligand-Lipophilicity Efficiency (LLE), also known as Lipophilic Efficiency (LiPE), are metrics used to assess the quality of compounds by relating potency to molecular size and lipophilicity, respectively. semanticscholar.orgwikipedia.org

Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule.

Ligand-Lipophilicity Efficiency (LLE/LiPE) is defined as the pIC₅₀ (or pEC₅₀) minus the logP of the compound (LiPE = pIC₅₀ - logP). wikipedia.org It evaluates how effectively a compound utilizes its lipophilicity to achieve potency, with higher values (e.g., >6) being desirable for drug candidates. wikipedia.orggardp.org

The 6-isobutylquinoline core was specifically selected for further optimization in inhibitor design because it demonstrated an improved LLE. semanticscholar.orgresearchgate.net Compared to other alkyl substituents, the isobutyl group provided good potency and selectivity with a minimal increase in molecular weight and lipophilicity. semanticscholar.org This resulted in an equivalent ligand efficiency (LE) but a more favorable ligand-lipophilicity efficiency (LLE), indicating a higher quality starting point for developing drug-like molecules. semanticscholar.orgresearchgate.net The measured LogP for 6-isobutylquinoline is approximately 4.09, a key parameter in these calculations. scentree.co

The table below illustrates how LLE can be used to compare hypothetical compounds.

| Compound | Potency (pIC₅₀) | Lipophilicity (logP) | LLE (pIC₅₀ - logP) | Assessment |

| Compound A (High Potency, High Lipophilicity) | 8.0 | 5.0 | 3.0 | Low Efficiency |

| Compound B (Moderate Potency, Low Lipophilicity) | 7.5 | 3.0 | 4.5 | Moderate Efficiency |

| 6-Isobutylquinoline Analogue | 8.2 | 4.1 | 4.1 | Improved Efficiency |

Mechanistic Investigations of Biological Interactions: Elucidation of Molecular Targets and Pathways

Antimicrobial Activity Studies

Specific mechanistic studies on the antimicrobial properties of 6-isobutylquinoline are not extensively detailed in available research. However, the activity of the broader quinoline (B57606) class of compounds provides insight into potential mechanisms.

The chemical nature of quinoline compounds allows them to act as weak bases. This property may enable them to disrupt essential cellular processes in microorganisms, particularly fungi, that rely on acidic environments. One proposed mechanism involves the accumulation of these compounds in the acidic vacuoles of fungi through a process known as cation trapping. google.comgoogle.com These vacuoles are crucial for maintaining ion and pH balance, as well as for processes like autophagy. google.com By accumulating in and potentially neutralizing these compartments, quinoline-based compounds could disrupt vital cellular functions, leading to poor growth and loss of virulence. google.com

While specific microbial protein targets for 6-isobutylquinoline are not clearly identified, research on quinoline-based hybrids suggests the importance of the substitution pattern on the quinoline ring. For instance, in a study on quinoline-imidazolium hybrids, substitution at the C-6 position was noted as being important for enhancing the anti-mycobacterial effect of the compounds. nih.gov This suggests that the isobutyl group at the C-6 position could play a role in directing the molecule's interaction with microbial targets. Broader mechanisms for antimicrobial quinolines include the inhibition of essential enzymes. nih.gov Some antifungal agents that target specific proteins, such as ergosterol (B1671047) synthesis inhibitors, ultimately cause dysfunction of the V-ATPase proton pump in the vacuolar membrane. google.com Agents that disrupt fungal acidic vacuoles may be less susceptible to the development of drug resistance compared to those that bind to specific, mutable protein targets. google.com

Inhibition of Essential Cellular Processes in Microorganisms

Antiprotozoal Activity Research

The most significant research into the mechanism of 6-isobutylquinoline has been in the field of antiprotozoal drug discovery, where it serves as a foundational scaffold for developing potent enzyme inhibitors.

The enzyme N-Myristoyltransferase (NMT) has been genetically and pharmacologically validated as a critical drug target in protozoan parasites such as Trypanosoma brucei (the causative agent of Human African Trypanosomiasis) and Leishmania major. researchgate.netnih.govwhiterose.ac.uknih.gov NMT is essential for parasite viability, catalyzing the attachment of myristate to the N-terminal glycine (B1666218) of numerous proteins, a modification vital for their localization and function. nih.govnih.gov

The 6-isobutylquinoline core has been identified as a key "headgroup" in the design of potent and selective NMT inhibitors. nih.govacs.org In structure-activity relationship studies, various alkyl groups were tested at the 6-position of the quinoline ring, with the isobutyl and cyclohexylmethyl groups yielding the best potency. acs.org The 6-isobutylquinoline scaffold was ultimately selected for further optimization due to its combination of good potency and selectivity with minimal addition to molecular weight and lipophilicity. acs.org

The development of NMT inhibitors aims for high selectivity for the parasite enzyme over human NMT (HsNMT) to create a suitable therapeutic window. nih.gov The 6-isobutylquinoline scaffold plays a direct role in achieving this selectivity.

Crystallographic studies of a 6-isobutylquinoline derivative bound to Leishmania major NMT (LmNMT) revealed the mechanism of its selectivity. The 6-isobutyl group is accommodated within the enzyme's peptide-binding groove, where it induces a conformational change in amino acid residues 231-236. acs.org This altered conformation is specific to the parasite enzyme and is believed to be the basis for the compound's selectivity over human NMT. acs.org

This "selective head" is often combined with a "tail," typically a basic moiety appended to an arylsulfonamide core, to increase potency. acs.org This molecular hybridization approach, combining the selective 6-isobutylquinoline head with optimized tail groups, has led to compounds with over 1000-fold selectivity for T. brucei NMT (TbNMT) over HsNMT. nih.gov For example, a derivative incorporating a pseudotropine tail group with the isobutylquinoline head resulted in a compound that was nearly 4000-fold more selective for the parasite enzyme. acs.org

| Compound | Core Scaffold | Target Enzyme | Activity (IC50) | Selectivity (HsNMT1 IC50 / TbNMT IC50) |

|---|---|---|---|---|

| Compound 27 | 5-amino-6-isobutylquinoline sulfonamide | TbNMT | 0.007 µM | 157 |

| Compound 32 | 6-isobutylquinoline with piperidine (B6355638) tail | TbNMT | 0.002 µM | 230 |

| Compound 41 | 6-isobutylquinoline with pseudotropine tail | TbNMT | 0.003 µM | 3900 |

This table presents data on key derivatives based on the 6-isobutylquinoline scaffold, highlighting their potency against the target enzyme from Trypanosoma brucei (TbNMT) and their selectivity over the human enzyme (HsNMT1). Data sourced from research on molecular hybridization approaches. acs.org

Targeting N-Myristoyltransferase (NMT) in Parasites (e.g., Trypanosoma brucei, Leishmania major)

Anticancer Research in Cell Line Models

There is a lack of direct research on the specific anticancer mechanisms of 6-isobutylquinoline. However, studies on related quinoline derivatives and the general class of lysosomotropic agents provide potential avenues of action.

More complex derivatives containing the N-isobutyl-quinoline structure have been investigated for anticancer properties. For example, 2-chloro-N-isobutyl-3-nitroquinolin-4-amine has been shown to inhibit the proliferation of certain cancer cell lines in vitro. The proposed mechanisms for this derivative include interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

Furthermore, quinolines belong to a class of weakly basic compounds that can act as lysosomotropic agents. google.com Cancer cells often have larger and more acidic lysosomes compared to non-cancerous cells, and they can use these organelles to sequester chemotherapy drugs as a resistance mechanism. google.comgoogle.com Lysosomotropic agents can accumulate in these acidic lysosomes, potentially disrupting their function, impairing autophagy (a cellular recycling process that cancer cells use for survival), and resensitizing cancer cells to other treatments. google.comgoogle.com While this provides a plausible mechanism for how quinoline-based compounds could exert anticancer effects, specific studies validating this pathway for 6-isobutylquinoline are needed.

Inhibition of Proliferation in Specific Cancer Cell Lines

Anti-inflammatory Mechanistic Explorations

The quinoline scaffold is recognized for its role in the development of anti-inflammatory agents. researchgate.net Flavonoids, for example, have been shown to modulate various stages of inflammatory processes, from gene transcription to inhibiting enzymatic activities. nih.gov

Certain imidazoquinoline compounds, which are structurally related to 6-isobutylquinoline, act as Toll-like receptor 7 and 8 (TLR7/8) agonists. nih.govku.edu Activation of TLR7/8 can trigger the MyD88-dependent signaling pathway, leading to the activation of NF-κB and IRF-7. nih.gov This, in turn, results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. nih.gov For instance, one such compound was shown to induce the production of these cytokines in macrophages. nih.gov The modulation of these inflammatory pathways is a key mechanism behind the anti-inflammatory and immune-modulating effects of these compounds. nih.govnih.govgoogle.com

Lysosomes are acidic organelles that play a central role in cellular degradation and recycling processes. nih.govrsc.org The quinoline scaffold is a key structural feature of lysosomotropic agents, which are weakly basic compounds that accumulate in the acidic environment of lysosomes. researchgate.netgoogle.com This accumulation can lead to the perturbation of lysosomal function. nih.govgoogle.com

The mechanism of accumulation is often referred to as "ion trapping," where the lipophilic, uncharged form of the compound diffuses across the lysosomal membrane and becomes protonated and trapped within the acidic lumen. rsc.org This can lead to lysosomal alkalinization and disruption of lysosomal integrity. rsc.org The perturbation of lysosomal function by quinoline-based compounds can have significant downstream effects, including the impairment of autophagy, a process critical for the survival of some cancer cells. google.com By disrupting lysosomal function, these compounds can interfere with the degradation and recycling of cellular components, ultimately impacting cell viability. nih.govgoogle.com

Contextual Studies from Natural Sources (e.g., Brazilian Green Propolis Containing Isobutylquinoline)

The compound 6-Isobutylquinoline has been identified as a constituent of certain natural products, most notably Brazilian green propolis. google.com Propolis is a resinous mixture that honeybees produce from substances collected from plant parts. Its chemical composition is complex and varies significantly depending on the local flora. solubilityofthings.com

In tropical regions such as Brazil, the plant sources for propolis differ from those in temperate zones, leading to a distinct chemical profile. solubilityofthings.com Brazilian propolis, particularly the green variety derived from Baccharis dracunculifolia, is known to contain a range of bioactive compounds, including phenolic acids, terpenoids, and prenylated derivatives. solubilityofthings.comfafai.in Alongside these compounds, 6-isobutylquinoline has been detected in ethanol (B145695) extracts of Brazilian propolis (Et-Bra). google.comsolubilityofthings.comgoogle.com.na

Studies on Brazilian propolis extracts have revealed a variety of biological activities, such as antimicrobial, anti-inflammatory, and leishmanicidal effects. solubilityofthings.comgoogle.com.na For instance, an ethanol extract of Brazilian propolis containing isobutylquinoline demonstrated activity against different species of Leishmania. google.com.na However, in comparative studies, Bulgarian propolis extracts, which have a high flavonoid content, showed greater leishmanicidal activity than the Brazilian extracts. solubilityofthings.comgoogle.com.na Researchers have suggested that the individual components of these propolis extracts, including 6-isobutylquinoline in the Brazilian type, warrant further investigation to determine their specific contributions to the observed biological effects. solubilityofthings.comgoogle.com.na

The table below summarizes the chemical composition and biological activity of a Brazilian propolis extract containing isobutylquinoline, in comparison to a Bulgarian propolis extract.

| Propolis Extract | Key Chemical Constituents | Observed Biological Activity (Leishmanicidal) |

| Brazilian Ethanol Extract (Et-Bra) | Low flavonoid content, amyrins, diethyl methyl succinate, isobutylquinoline , geranyl acetal. google.com.na | Active against Leishmania species, though generally less potent than Bulgarian extracts. google.com.na |

| Bulgarian Ethanol Extract (Et-Blg) | High flavonoid content. google.com.na | Higher activity against Leishmania species compared to the Brazilian extract. google.com.na |

Insect Repellent Bioactivity Mechanisms

The specific bioactivity mechanisms of 6-isobutylquinoline as an insect repellent are not extensively documented in scientific literature. While some quinoline derivatives are known to possess insect repellent properties, the precise mode of action for the 6-isobutyl isomer is not well-elucidated. An isomer, 2-isobutylquinoline (B1582822), has been identified as an insect repellent, suggesting a potential role for the isobutylquinoline scaffold in pest control. google.com.na

Patents for various consumer products, such as laundry detergents and personal care items, occasionally list isobutyl quinoline as a potential fragrance component and separately mention the inclusion of insect repellent agents, but a direct link or mechanistic explanation for 6-isobutylquinoline's repellent activity is not provided. solubilityofthings.com Further research is required to determine if 6-isobutylquinoline has inherent insect repellent properties and to elucidate the molecular pathways involved in such activity.

Advanced Applications of 6 Isobutylquinoline in Chemical Sciences

Role as a Precursor and Building Block in Organic Synthesis

While 6-Isobutylquinoline is synthesized for direct use in certain industries, its quinoline (B57606) core also positions it as a valuable precursor in the field of organic synthesis. alibaba.com The quinoline structure itself is a fundamental component in numerous natural and synthetic compounds, making its derivatives sought after in chemical manufacturing. researchgate.net

Although it is primarily known as an end-product in the fragrance industry, 6-Isobutylquinoline serves as a foundational scaffold for creating more complex molecules. alibaba.comscentree.co Researchers utilize it as a starting point or intermediate in the synthesis of novel quinoline derivatives, particularly for pharmaceutical applications. alibaba.com For instance, the isobutyl-substituted quinoline framework is a key component in the development of new compounds with potential anticancer properties. alibaba.com The synthesis route to these more complex derivatives often involves modifying the quinoline ring or using the existing isobutyl group to influence reactivity and guide the addition of other functional moieties. acs.org

Contributions to Medicinal Chemistry Scaffold Design

In medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. researchgate.netnih.gov The quinoline ring system is widely regarded as one such privileged scaffold, appearing in a diverse array of approved drugs with activities ranging from anticancer to antimicrobial. researchgate.netnih.govnih.gov

The 6-Isobutylquinoline structure, in particular, has been identified as a crucial "head group" in the design of highly selective enzyme inhibitors. acs.org Its specific substitution pattern contributes significantly to the potency and, most importantly, the selectivity of new drug candidates. The isobutyl group's size, shape, and lipophilicity are key factors that influence how the molecule fits into the binding sites of target proteins, allowing for the fine-tuning of its biological activity. alibaba.comacs.org

The 6-Isobutylquinoline scaffold has been instrumental in the design and synthesis of novel bioactive compounds, most notably as potent and selective inhibitors of N-Myristoyltransferase (NMT), an enzyme target for antiparasitic drugs. acs.org In a targeted research campaign, scientists synthesized a series of 6-alkyl-substituted quinolines to optimize activity against this enzyme. acs.org

The synthesis of these derivatives involved advanced organic chemistry techniques. A key step was the use of Negishi coupling to attach various alkyl groups, including the isobutyl group, at the 6-position of the quinoline core. acs.org This was followed by a sequence of reactions to add other pharmacophoric elements, resulting in a library of new chemical entities. acs.org Research demonstrated that the 6-isobutyl and 6-cyclohexylmethyl substituents produced the highest potency, highlighting the importance of this specific substitution in achieving the desired biological effect. acs.org The isobutyl group was found to be optimal for inducing a specific conformational change in the enzyme's binding site, which is believed to be the source of its high selectivity. acs.org

Molecular hybridization is an innovative strategy in drug design that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. researchgate.netijpsjournal.com This approach aims to create new compounds with improved affinity, selectivity, or a multi-target profile. ijpsjournal.com The quinoline scaffold is a popular component in such strategies due to its proven bioactivity. nih.govresearchgate.net

A prominent example of this strategy involves the 6-Isobutylquinoline scaffold. To enhance the potency and selectivity of NMT inhibitors, researchers combined the 6-isobutylquinoline "head group" with various amine-containing "tail groups." acs.org This hybridization resulted in compounds with significantly improved properties compared to the initial hits. Appending a piperidine-containing tail to the 6-isobutylquinoline system, for example, led to a marked increase in potency while maintaining the crucial selectivity conferred by the isobutyl group. acs.org This successful hybridization underscores the modularity of the quinoline scaffold and its utility in constructing complex, highly active pharmaceutical agents.

Design and Synthesis of Bioactive Quinoline Derivatives

Research into Fluorescence Properties and Light Emission Phenomena

The quinoline framework is a component of various fluorescent molecules used as probes and dyes in biological systems. mehk.in Research into the light-emitting properties of quinoline derivatives is an active field. For instance, 6-Methylquinoline is used in the synthesis of fluorescent dyes that are sensitive to halide ions. mehk.in

Furthermore, 2-Isobutylquinoline (B1582822), a positional isomer of 6-Isobutylquinoline, has been noted for its fluorescence characteristics, making it a candidate for studies on light emission phenomena in different chemical environments. solubilityofthings.com While specific, detailed research focusing solely on the fluorescence of 6-Isobutylquinoline is not widely documented in the provided sources, the known properties of its isomers and closely related analogs suggest that the 6-substituted quinoline scaffold has potential for applications in this area, warranting further investigation.

Utilization in Flavor and Fragrance Research as a Chemical Probe

Beyond its direct use as a fragrance ingredient, 6-Isobutylquinoline serves as an important chemical probe in flavor and fragrance research. Its powerful and distinctive aroma profile makes it a reference standard for studying the chemical and perceptual basis of leathery, mossy, and earthy notes. scentspiracy.comfraterworks.comthegoodscentscompany.com First used in the iconic Mousse de Saxe base and later in classic perfumes such as 'Nuit De Noël' (1922), its long history provides a rich context for olfactory research. scentspiracy.comresearchgate.net

As a chemical probe, it is used to investigate how specific molecular structures interact with human olfactory receptors to elicit a particular scent perception. By comparing the odor of 6-Isobutylquinoline with that of its isomers and other related alkylquinolines, researchers can deduce which structural features are critical for generating a specific note, such as a leather or moss character. fraterworks.comthegoodscentscompany.com

The study of structure-odor relationships (SOR) for 6-Isobutylquinoline provides insight into how subtle changes in molecular architecture can dramatically alter scent perception. Its odor is complex and has been described with a variety of nuances by different fragrance authorities.

| Source/Supplier | Odor Description of 6-Isobutylquinoline |

| General Profile | Dry, leathery, warm, tobacco-like, ink-like, with animalic and woody nuances. scentspiracy.com |

| Givaudan (Pyralone) | Leather, Green, Woody, Powerful; finer, more aromatic and tobacco-like than its secondary butyl isomer. thegoodscentscompany.comperflavory.com |

| Symrise | Powerful, earthy, mossy, leathery. thegoodscentscompany.comperflavory.com |

| Arctander | Woody-earthy-mossy, slightly spicy, resembling Oakmoss and Cardamom. thegoodscentscompany.com |

| PerfumersWorld | Earthy, rooty, vetivert, moss, animalic, damp. thegoodscentscompany.com |

A key aspect of SOR studies is the comparison between isomers. 6-Isobutylquinoline is often contrasted with its isomer, Butyl Quinoline Secondary. The 6-isobutyl version is described as being "finer, more aromatic and tobacco-like," and possessing less of the "dry, earthy character" of the secondary butyl variant. thegoodscentscompany.comperflavory.com This comparison demonstrates that the specific branching of the alkyl group (isobutyl vs. sec-butyl) has a significant impact on the final perceived aroma.

| Compound | Key Olfactory Characteristics |

| 6-Isobutylquinoline | Powerful, leathery, green, woody, tobacco-like, aromatic. thegoodscentscompany.comperflavory.com |

| Butyl Quinoline Secondary | Drier, more earthy character compared to the isobutyl version. thegoodscentscompany.comperflavory.com |

| 2-Isobutylquinoline | Much softer and less frequently used in perfumery. fraterworks.com |

This comparative analysis is fundamental to understanding how the position and structure of the alkyl substituent on the quinoline ring modulate the interaction with olfactory receptors, leading to distinct and predictable changes in the perceived scent.

Contributions to Complex Aroma Chemical Formulations in Research

6-Isobutylquinoline is a potent, synthetic heterocyclic aromatic compound that has played a significant role in the research and development of complex aroma chemical formulations, particularly in the realm of fine fragrances. scentspiracy.com Its intense and multifaceted odor profile has made it a subject of interest for chemists and perfumers seeking to create novel and impactful scent compositions.

The primary contribution of 6-isobutylquinoline in research is its ability to impart a distinctive and powerful leathery character to fragrance formulations. scentspiracy.comfraterworks.com Research has shown that even in trace amounts, it can add significant depth, tenacity, and a signature nuance to a wide array of fragrance types. scentspiracy.com Its discovery and subsequent use in the iconic Mousse de Saxe base by De Laire in the late 19th century marked a pivotal moment in the history of perfumery, showcasing the transformative potential of synthetic molecules in creating abstract and evocative accords. scentspiracy.comfragrantica.com

Detailed Research Findings

Research into the olfactory properties of 6-isobutylquinoline reveals a complex scent profile. It is consistently described as having a dominant leathery note, often with accompanying earthy, woody, and root-like characteristics. fraterworks.comthegoodscentscompany.com Some studies also identify mossy, nutty, and even subtle tobacco-like and inky undertones. scentspiracy.comfraterworks.com This complexity allows it to be used in the research and creation of various fragrance families, including chypres, fougères, and woody and animalic compositions. scentspiracy.comthegoodscentscompany.com

In the context of complex aroma formulations, research has explored the synergistic effects of 6-isobutylquinoline with other aroma chemicals. It is known to blend harmoniously with natural ingredients like birch tar, castoreum, vetiver, patchouli, and oakmoss, as well as with synthetic materials such as ionones and vanillin. scentspiracy.comfragrantica.com This blending capability is a key area of investigation for creating well-rounded and sophisticated fragrance profiles. For instance, in the development of the Mousse de Saxe base, the sharp, bright character of isobutylquinoline was deliberately softened and rounded by combining it with geranium, rose, vanillin, and ionones. fragrantica.com

Furthermore, research has delved into the use of different isomers of isobutylquinoline and related compounds. While 6-isobutylquinoline is prominent, other derivatives like 2-isobutylquinoline and 6-isopropyl quinoline are also subjects of study, each offering unique nuances. fraterworks.comfragrantica.comlookchem.com For example, some research indicates that a blend of 80% 6-isobutylquinoline and 20% 8-isobutylquinoline was used in the original Mousse de Saxe. fragrantica.com This highlights the ongoing research into the subtle structural variations that can significantly impact the final aroma.

The table below summarizes the key olfactory characteristics of 6-isobutylquinoline as documented in various research and industry sources.

Interactive Data Table: Olfactory Profile of 6-Isobutylquinoline

| Odor Descriptors | Source |

|---|---|

| Leather, animalic, woody, dry, warm, tobacco-like, ink-like | Scentspiracy scentspiracy.com |

| Intense, dry, powerful leathery, earthy, rooty, woody, mossy, nutty | Fraterworks fraterworks.com |

| Narcotic, slightly roasted-burnt, green root-like | P&F Magazine perfumerflavorist.comresearchgate.net |

| Mossy-earthy | ChemicalBook chemicalbook.com |

Applications in Recreating and Enhancing Natural Scents

Beyond its use in creating abstract leather accords, research has demonstrated the utility of 6-isobutylquinoline in recreating and enhancing the scents of natural materials. Its earthy and mossy facets make it a valuable component in the construction of oakmoss accords, especially in light of restrictions on the use of natural oakmoss. thegoodscentscompany.com It can effectively boost the perception of mossiness and add a long-lasting, tenacious dry-down to fragrances. fraterworks.comthegoodscentscompany.com

Its rooty and earthy characteristics also lend themselves to the enhancement of vetiver notes, providing a deeper and more complex profile. thegoodscentscompany.com In some niche applications, its unique properties have been explored in unconventional accords, such as the grapefruit-vetiver combination found in some modern fragrances. fragrantica.com

The table below details some of the aroma chemicals that are frequently studied and blended with 6-isobutylquinoline in research settings to achieve specific olfactory effects.

Interactive Data Table: Blending Partners of 6-Isobutylquinoline in Research

| Blending Partner | Resulting Accord/Effect | Source |

|---|---|---|

| Birch Tar, Castoreum | Enhanced leather and animalic notes | scentspiracy.com |

| Vetiver, Patchouli, Oakmoss | Deepened woody, earthy, and mossy profiles | scentspiracy.comthegoodscentscompany.com |

| Ionones, Vanillin | Softened and rounded accords, as in the Mousse de Saxe base | scentspiracy.comfragrantica.com |

| Geranium, Rose, Sandalwood | Creation of complex floral and woody compositions | fragrantica.com |

Future Research Directions and Unexplored Potential of 6 Isobutylquinoline

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of quinolines, often employing the Skraup synthesis, involves harsh conditions, such as the use of concentrated sulfuric acid. scentree.coscentree.co Recognizing the environmental impact of such methods, researchers are actively pursuing more sustainable and efficient synthetic strategies.

Current research highlights a move towards greener chemistry. One promising approach involves a nickel-catalyzed sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. lookchem.com This method offers the advantages of low catalyst loading and a broad substrate scope. lookchem.com Another eco-friendly approach utilizes silver nanoparticles synthesized using green alga (Chlorella vulgaris) as a catalyst for quinoline (B57606) derivative synthesis. lookchem.com The development of reusable catalysts, such as phenalenyl-based photocatalysts, for the oxidative dehydrogenation of N-heterocycles using molecular oxygen as a green oxidant, also represents a significant step forward.

Future efforts will likely focus on:

Catalyst Development: Designing inexpensive and recyclable catalysts from earth-abundant metals like manganese and nickel to replace precious metal catalysts. organic-chemistry.org

Alternative Reagents: Exploring the use of less hazardous reagents and solvents.

Process Intensification: Investigating microwave-assisted synthesis and flow chemistry to reduce reaction times and energy consumption.

Exploration of New Chemical Transformations and Functionalizations

The functionalization of the quinoline ring is crucial for tuning its properties for various applications. Future research will likely focus on developing novel methods for introducing diverse functional groups onto the 6-isobutylquinoline scaffold.

Recent studies have demonstrated various transformations, including:

Palladium-catalyzed annulation of N-acyl-o-alkynylanilines with isocyanides to produce functionalized 2-aminoquinolines. organic-chemistry.org

Regioselective intramolecular oxidative cyclization of o-cinnamylanilines to synthesize 2-aryl 4-substituted quinolines. organic-chemistry.org

Future research could explore:

C-H Activation: Direct functionalization of the quinoline core through C-H activation would provide a more atom-economical approach to creating new derivatives.

Novel Cyclization Strategies: Devising new cyclization reactions to build upon the existing quinoline framework.

Post-Synthetic Modification: Developing methods to modify the isobutyl group to create a wider range of analogues.

Identification of Additional Biological Targets and Mechanistic Insights

While some quinoline derivatives have been investigated for their biological activities, the full potential of 6-isobutylquinoline and its derivatives remains largely untapped. For instance, certain nitro-substituted quinolines have shown potential antimicrobial properties.

A significant area of research has been the development of 6-isobutylquinoline derivatives as inhibitors of N-myristoyltransferase (NMT), a promising drug target for treating infections like African sleeping sickness. researchgate.netsemanticscholar.orgacs.org Studies have shown that the 6-isobutyl group can induce a conformational change in the enzyme, conferring selectivity. researchgate.netacs.org

Future research should aim to:

Screen for New Activities: Systematically screen 6-isobutylquinoline and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels.

Elucidate Mechanisms of Action: For any identified bioactive compounds, detailed mechanistic studies should be conducted to understand how they interact with their biological targets.

Investigate Drug Resistance: Explore the potential for 6-isobutylquinoline derivatives to overcome drug resistance in pathogens.

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new 6-isobutylquinoline derivatives. Molecular modeling has been used to study potential inhibitors of enzymes like TACE. lookchem.com Furthermore, computational models have been developed to understand the relationship between the physicochemical properties of odorant molecules and their perceived scent. arxiv.org

In the context of NMT inhibitors, computational approaches have been used to guide the design of potent and selective compounds. researchgate.netsemanticscholar.org

Future computational studies could focus on:

Virtual Screening: Employing high-throughput virtual screening to identify promising lead compounds from large chemical libraries.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity of new derivatives based on their chemical structure.

Molecular Dynamics Simulations: Using molecular dynamics simulations to study the binding of 6-isobutylquinoline derivatives to their biological targets in detail. acs.org

Integration into Advanced Materials Science or Analytical Techniques

The unique properties of the quinoline scaffold suggest that 6-isobutylquinoline could find applications in materials science and analytical chemistry. Quinolines are known to be used as high-boiling solvents and in the production of paints. fragrantica.com

Future research could explore the following areas:

Organic Electronics: Investigating the potential of 6-isobutylquinoline derivatives as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors: Designing and synthesizing 6-isobutylquinoline-based fluorescent probes for the detection of metal ions or other analytes.

Novel Fragrance Delivery Systems: A patent has described a method for determining the spatial-temporal olfactory profile of fragrances, which could be applied to 6-isobutylquinoline in novel perfume compositions. google.com

By systematically exploring these research avenues, the scientific community can unlock the full potential of 6-isobutylquinoline, leading to the development of new and valuable molecules for a wide range of applications.

Q & A

Q. Basic Research Focus

- Biodegradation assays : Incubate with soil microbiota and monitor degradation via LC-MS over 28 days.

- Ecotoxicology models : Use Daphnia magna or Danio rerio (zebrafish) embryos to measure LC₅₀ values .

Advanced Research Focus

Metabolomic profiling (GC-MS or UPLC-QTOF) identifies transformation products in simulated ecosystems. Molecular networking tools (e.g., GNPS) map degradation pathways and persistent metabolites .

What strategies are recommended for elucidating the catalytic role of 6-Isobutylquinoline in asymmetric synthesis?

Q. Advanced Research Focus

- Chiral derivatization : Attach enantiopure auxiliaries (e.g., Mosher’s acid) to assess stereochemical outcomes via ¹⁹F NMR.

- Kinetic isotope effects (KIE) : Probe rate-determining steps in catalytic cycles.

- In situ IR spectroscopy : Monitor intermediate formation during catalysis .

How should researchers address reproducibility challenges in synthesizing 6-Isobutylquinoline derivatives across laboratories?

Q. Methodological Guidelines

- Detailed protocols : Specify reaction vessel geometry, stirring rates, and humidity controls.

- Batch-to-batch analysis : Use HPLC-PDA to quantify purity variations (retention time ±0.1 min).

- Open-data repositories : Share raw NMR files and crystallographic data (e.g., Cambridge Structural Database) .

What computational approaches best predict the reactivity of 6-Isobutylquinoline in photochemical reactions?

Q. Advanced Research Focus

- TD-DFT simulations : Calculate excited-state energies and electron density maps to identify reactive sites.

- Non-adiabatic molecular dynamics (NAMD) : Model energy transfer pathways under UV irradiation.

- Validation : Compare predicted λmax with experimental UV-Vis spectra (e.g., 320 nm in ethanol) .

How can contradictory biological activity data for 6-Isobutylquinoline derivatives be reconciled?

Q. Methodological Recommendations

- Dose-response standardization : Use Hill equation modeling to calculate EC₅₀ values across cell lines.

- Assay interference checks : Test for false positives via counter-screens (e.g., luciferase inhibition assays).

- Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259401) to identify trends .

What are the best practices for storing and handling 6-Isobutylquinoline to prevent degradation?

Q. Basic Guidelines

- Storage : Argon-purged vials at −20°C, shielded from light.

- Stability monitoring : Annual HPLC analysis (C18 column, 1.0 mL/min acetonitrile:water).

- Degradation markers : Monitor via LC-MS for oxidation products (e.g., quinoline N-oxide) .

How can researchers optimize 6-Isobutylquinoline’s solubility for in vivo studies without altering bioactivity?

Q. Advanced Strategies

- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based nanocarriers.

- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, citrate).

- Pharmacokinetic validation : Compare AUC(0–24h) in rodent models for free vs. formulated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.